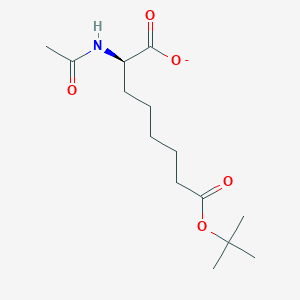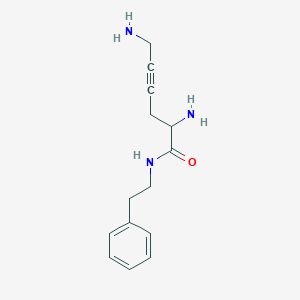
2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide: is an organic compound with a complex structure that includes both amine and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from commercially available precursors. For example, a halogenated hex-4-yne can be reacted with ammonia or an amine to introduce the amino group.
Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where the phenylethyl group is introduced to the hex-4-yn-1-amine backbone.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes, depending on the conditions and reagents used.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of enzyme interactions due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both amine and alkyne groups allows it to form strong interactions with various molecular targets, potentially inhibiting or modifying their function.
Comparison with Similar Compounds
2,6-Diaminohex-4-ynamide: Similar structure but lacks the phenylethyl group.
N-(2-Phenylethyl)hex-4-ynamide: Similar structure but lacks the amino groups at the 2 and 6 positions.
Uniqueness:
- The presence of both amine and alkyne groups in 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and potential applications.
Properties
CAS No. |
918872-02-3 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2,6-diamino-N-(2-phenylethyl)hex-4-ynamide |
InChI |
InChI=1S/C14H19N3O/c15-10-5-4-8-13(16)14(18)17-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,8-11,15-16H2,(H,17,18) |
InChI Key |
NRUPVSGBQHKOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC#CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



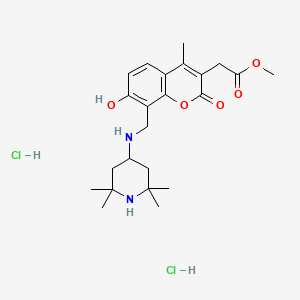
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)
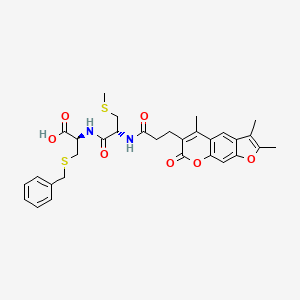
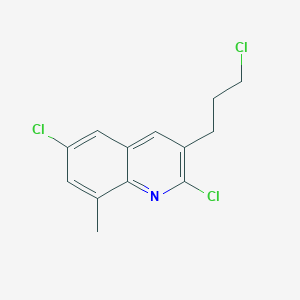
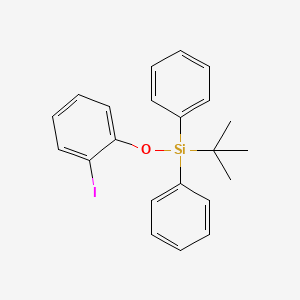
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
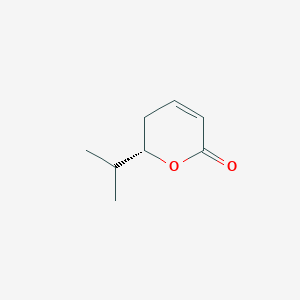
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
